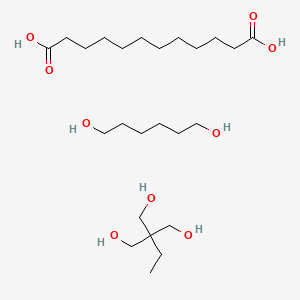
Dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol is a compound that combines three distinct chemical entities: dodecanedioic acid, 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, and hexane-1,6-diol. Each of these components has unique properties and applications, making the combined compound versatile in various fields such as polymer chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dodecanedioic Acid: This compound is typically synthesized through the oxidation of dodecane using oxidizing agents such as potassium permanganate or nitric acid. The reaction conditions often involve elevated temperatures and controlled environments to ensure complete oxidation.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is synthesized via the aldol condensation of n-butyraldehyde and formaldehyde under alkaline conditions.
Hexane-1,6-diol: This diol is produced industrially by the hydrogenation of adipic acid esters or by the reduction of adiponitrile. The reaction conditions typically involve high pressures and temperatures in the presence of catalysts such as nickel or palladium.
Industrial Production Methods
Dodecanedioic Acid: Industrial production involves the fermentation of paraffin wax using specific strains of bacteria, followed by extraction and purification processes.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound is produced on an industrial scale through the aldol condensation process mentioned earlier, with additional steps for large-scale purification and stabilization.
Hexane-1,6-diol: Industrial production methods include continuous hydrogenation processes using fixed-bed reactors to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: Dodecanedioic acid can undergo further oxidation to produce shorter-chain dicarboxylic acids.
Reduction: Hexane-1,6-diol can be reduced to hexane, while 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can be reduced to simpler alcohols.
Substitution: All three components can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Hydrogen gas in the presence of nickel or palladium catalysts.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
Oxidation Products: Shorter-chain dicarboxylic acids.
Reduction Products: Simpler alcohols and alkanes.
Substitution Products: Halogenated or alkylated derivatives of the original compounds.
科学研究应用
Chemistry
Polymer Synthesis: Dodecanedioic acid and hexane-1,6-diol are used in the production of polyamides and polyesters, which are essential in creating high-performance materials.
Crosslinking Agents: 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a crosslinking agent in the synthesis of polyurethanes and epoxy resins.
Biology
Biodegradable Polymers: These compounds are used in the development of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering scaffolds.
Medicine
Pharmaceutical Intermediates: These compounds serve as intermediates in the synthesis of various pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to their excellent mechanical properties and chemical resistance.
Lubricants and Plasticizers: Employed in the production of synthetic lubricants and plasticizers for enhancing the flexibility and durability of plastics.
作用机制
The mechanism of action for these compounds varies based on their application. In polymer synthesis, they act as monomers or crosslinking agents, reacting with other monomers to form long-chain polymers. The molecular targets and pathways involved include:
Polymerization: The hydroxyl and carboxyl groups react with other functional groups to form ester or amide linkages.
Crosslinking: The hydroxyl groups in 2-ethyl-2-(hydroxymethyl)propane-1,3-diol react with isocyanates or epoxides to form crosslinked networks, enhancing the mechanical properties of the resulting polymers.
相似化合物的比较
Similar Compounds
Adipic Acid: Another dicarboxylic acid used in polymer synthesis.
Trimethylolpropane: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol, used in the production of polyurethanes and alkyd resins.
1,4-Butanediol: Similar to hexane-1,6-diol, used in the production of polyesters and polyurethanes.
Uniqueness
Dodecanedioic Acid: Offers longer chain length compared to adipic acid, providing enhanced flexibility and toughness in polymers.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Provides better thermal stability and mechanical properties compared to trimethylolpropane.
Hexane-1,6-diol: Offers higher flexibility and lower melting point compared to 1,4-butanediol, making it suitable for specific industrial applications.
属性
CAS 编号 |
145556-03-2 |
|---|---|
分子式 |
C24H50O9 |
分子量 |
482.6 g/mol |
IUPAC 名称 |
dodecanedioic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol |
InChI |
InChI=1S/C12H22O4.C6H14O3.C6H14O2/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h1-10H2,(H,13,14)(H,15,16);7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI 键 |
DVCJXTYTFMJNOB-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.C(CCCCCC(=O)O)CCCCC(=O)O.C(CCCO)CCO |
相关CAS编号 |
145556-03-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


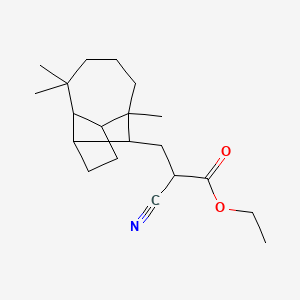

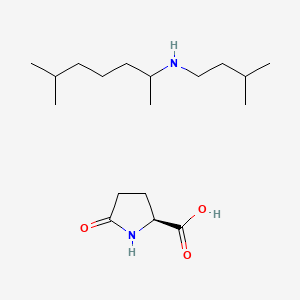

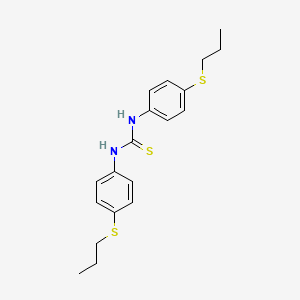


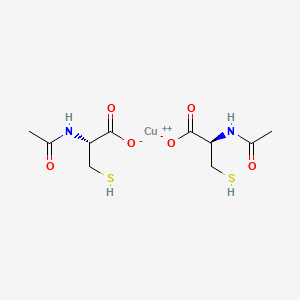
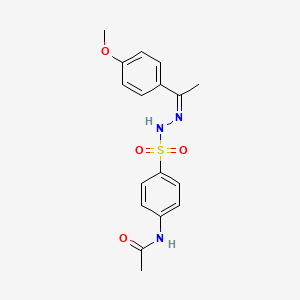


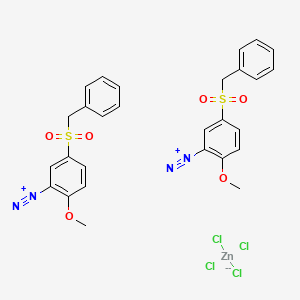
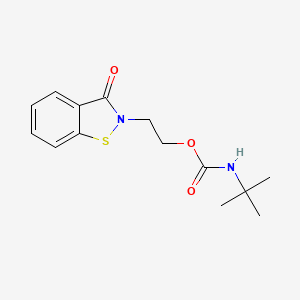
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
